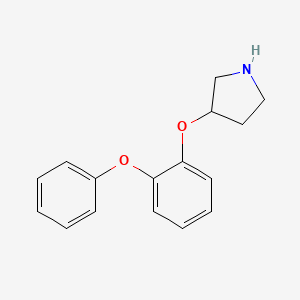
3-(3-Isobutoxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Isobutoxyphenyl)propan-1-ol is an organic compound that belongs to the class of primary alcohols It is characterized by the presence of a phenyl ring substituted with an isobutoxy group and a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isobutoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-isobutoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. Another method includes the alkylation of 3-isobutoxyphenylacetic acid with a suitable alkyl halide, followed by reduction to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and purification steps to obtain the desired product.
化学反应分析
Types of Reactions
3-(3-Isobutoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for the oxidation of primary alcohols.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: The major products include 3-(3-isobutoxyphenyl)propanal and 3-(3-isobutoxyphenyl)propanoic acid.
Reduction: The major product is 3-(3-isobutoxyphenyl)propane.
Substitution: Products depend on the substituent introduced, such as 3-(3-isobutoxyphenyl)bromopropane.
科学研究应用
3-(3-Isobutoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Isobutoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
3-Phenylpropan-1-ol: Similar structure but lacks the isobutoxy group.
3-(4-Isobutylphenyl)propan-1-ol: Similar structure with an isobutyl group instead of isobutoxy.
3-(3-Chlorophenyl)propan-1-ol: Similar structure with a chlorine substituent.
Uniqueness
3-(3-Isobutoxyphenyl)propan-1-ol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties
属性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
3-[3-(2-methylpropoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)10-15-13-7-3-5-12(9-13)6-4-8-14/h3,5,7,9,11,14H,4,6,8,10H2,1-2H3 |
InChI 键 |
WBOVQQDJKGILTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC=CC(=C1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)


![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)


